4-Methoxyphenylphosphonic Dichloride

Oxidation Electrophilicity Peroxyphosphorus

4-Methoxyphenylphosphonic dichloride (CAS 37632-18-1) is an arylphosphonic dichloride characterized by a para-methoxy substituent on the phenyl ring. This compound is a reactive organophosphorus intermediate that is widely employed in the synthesis of phosphonates, phosphonic acid derivatives, and functional polymers.

Molecular Formula C7H7Cl2O2P
Molecular Weight 225.01 g/mol
CAS No. 37632-18-1
Cat. No. B1585283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylphosphonic Dichloride
CAS37632-18-1
Molecular FormulaC7H7Cl2O2P
Molecular Weight225.01 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(=O)(Cl)Cl
InChIInChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
InChIKeyLOFIFCKKPQFWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylphosphonic Dichloride (CAS 37632-18-1): Essential Procurement & Selection Data


4-Methoxyphenylphosphonic dichloride (CAS 37632-18-1) is an arylphosphonic dichloride characterized by a para-methoxy substituent on the phenyl ring. This compound is a reactive organophosphorus intermediate that is widely employed in the synthesis of phosphonates, phosphonic acid derivatives, and functional polymers. Its molecular formula is C₇H₇Cl₂O₂P, with a molecular weight of 225.00 g/mol. As a liquid with a density of 1.39 g/cm³ and a boiling point of 300.3°C at 760 mmHg [1], it differs substantially from its unsubstituted analog (phenylphosphonic dichloride, CAS 824-72-6) and other para-substituted variants. The methoxy group confers distinct physicochemical and reactivity profiles that critically influence its performance in nucleophilic substitution and phosphorylation reactions .

Para-methoxy group enhances electrophilic reactivity
Reactivity profile distinct from unsubstituted and alkyl/chloro analogs
Versatile intermediate for phosphonate, phosphonic acid, and polymer synthesis

Why Arylphosphonic Dichloride Analogs Cannot Simply Replace 4-Methoxyphenylphosphonic Dichloride


Despite sharing a common arylphosphonic dichloride scaffold, in-class compounds such as phenylphosphonic dichloride (CAS 824-72-6), 4-methylphenylphosphonic dichloride (CAS 17566-84-6), and 4-chlorophenylphosphonic dichloride (CAS 772-79-2) exhibit markedly divergent reactivity and physical properties due to the electronic and steric influence of the para-substituent. These differences directly impact reaction rates, yields, and product purity in phosphorylation and cross-coupling chemistries. For instance, the Hammett σₚ⁺ value for the methoxy group (-0.78) is substantially more negative than that for methyl (-0.31), unsubstituted phenyl (0.00), or chloro (0.11) [1], translating into a measurable acceleration of electrophilic pathways. Consequently, substituting one analog for another without re-optimizing reaction conditions can lead to incomplete conversion, altered selectivity, or failure to achieve the desired product [2]. The quantitative evidence presented in the following sections demonstrates exactly where these differences become material to scientific and industrial outcomes.

Electronic effects alter reaction rates
Strongly electron-donating methoxy substituent may accelerate electrophilic pathways relative to methyl, chloro, or unsubstituted analogs; re-optimization of conditions is advised to maintain yields.
Physicochemical property differences
Boiling point, density, and polarity vary across analogs; distillation protocols, solvent miscibility, and phase separation may require adjustment.
Direct substitution may require re-validation
Reaction specificity and product purity observed with 4-methoxy variant may not transfer directly to methyl, chloro, or unsubstituted analogs; method re-optimization is advisable.

Quantitative Differentiation of 4-Methoxyphenylphosphonic Dichloride from Its Closest Analogs


Enhanced Electrophilic Reactivity in Sulfide Oxidation: A Direct Reactivity Order

In a study of peroxyphosphorus intermediates generated from organophosphorus halides and superoxide, the relative reactivity order for the oxidation of p-substituted phenyl methyl sulfides was determined to be p-methoxyphenyl- > p-methylphenyl- > phenyl- > p-chlorophenyl- (ρ = -1.14, γ = 0.994 against σₚ⁺ values) [1]. This order reflects the strong electrophilicity of the intermediate and the electron-donating capacity of the para-substituent. The p-methoxy derivative exhibited the highest relative reactivity among the series tested.

Sulfide Oxidation Reactivity
Class-level
p-methoxyphenyl- > p-methylphenyl- > phenyl- > p-chlorophenyl- (ρ = -1.14)
Reactivity ranking may support electrophilic pathway selection
Class-level inference; verify under specific reaction conditions
Oxidation Electrophilicity Peroxyphosphorus

Superior Polymerization Performance: Polyether Phosphonate Formation

4-Methoxyphenylphosphonic dichloride reacts directly with polyethers to yield polyether phosphonates . These phosphonate-functionalized polymers find utility as industrial solvents and as intermediates in polyurethane manufacturing. The reaction is enabled by the high electrophilicity of the phosphorus center, which is enhanced by the electron-donating methoxy group. While other arylphosphonic dichlorides may undergo similar reactions, the specific balance of reactivity and stability in this compound is noted for its compatibility with polyether backbones.

Polyether Phosphonation
Data to verify
Forms polyether phosphonates with polyether substrates
May support direct phosphonation of polyether backbones
Supporting evidence; no comparative data available
Polymer Synthesis Polyethers Phosphonates

Elevated Boiling Point Reflects Stronger Intermolecular Interactions

The boiling point of 4-methoxyphenylphosphonic dichloride is reported as 300.3°C at 760 mmHg [1], substantially higher than that of phenylphosphonic dichloride (258°C at 760 mmHg) [2] and 4-methylphenylphosphonic dichloride (272.6°C at 760 mmHg) [3]. This 42.3°C increase relative to the unsubstituted phenyl analog is attributed to the polar methoxy group, which enhances dipole-dipole interactions and molecular weight. The higher boiling point influences solvent removal strategies and purification protocols (e.g., distillation).

Boiling Point Difference
Reported
300.3 °C vs. 258 °C (unsubstituted); Δ +42.3 °C
Higher boiling point influences distillation and solvent removal
Adjust vacuum/temperature protocols accordingly
Physical Property Purification Reaction Engineering

Higher Density Correlates with Increased Molecular Polarizability

4-Methoxyphenylphosphonic dichloride exhibits a density of 1.39 g/cm³ [1], which is comparable to phenylphosphonic dichloride (1.375-1.40 g/cm³) and higher than 4-methylphenylphosphonic dichloride (1.34 g/cm³) [2]. The elevated density reflects the increased molecular mass and polar character imparted by the methoxy oxygen. This property affects solvent miscibility, phase separation behavior, and volumetric dosing in large-scale reactions.

Density Comparison
Reported
1.39 g/cm³ vs. 1.34 g/cm³ (4-methyl analog); Δ +0.05 g/cm³
Density difference may alter volumetric scaling and phase separation
Consider when scaling up reactions
Density Solubility Formulation

High-Impact Application Scenarios for 4-Methoxyphenylphosphonic Dichloride


Accelerated Electrophilic Phosphonylation for Agrochemical Intermediates

In the synthesis of phosphonate-based agrochemicals, the enhanced electrophilicity of the peroxyphosphorus intermediate derived from 4-methoxyphenylphosphonic dichloride [1] can reduce reaction times or increase yields in sulfide-to-amide oxidations. This is particularly relevant when converting thioamide precursors to active amide-containing pesticides or herbicides.

Synthesis of Flame-Retardant Polyether Phosphonates

The compound's ability to directly react with polyethers to form polyether phosphonates makes it a valuable building block for flame-retardant polymer formulations. These phosphonate-modified polymers are used in polyurethane foams and coatings where reduced flammability is required.

Pharmaceutical Building Block for Methoxy-Containing Phosphonic Acids

As a reactive intermediate, 4-methoxyphenylphosphonic dichloride is used to install phosphonic acid groups onto complex molecules . The methoxy substituent can be retained for biological activity or subsequently demethylated, offering synthetic flexibility in medicinal chemistry programs targeting kinase inhibitors or antiviral agents.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Electrophilic reactivity in sulfide oxidation
Assess reactivity ranking under target reaction conditions
Flame-retardant polyether phosphonates
Compatibility with polyether backbones
Verify phosphonate incorporation and polymer performance
Pharmaceutical phosphonic acid building block
Methoxy group synthetic flexibility
Validate retention or demethylation strategy

Technical Documentation Hub

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